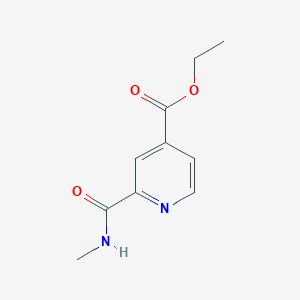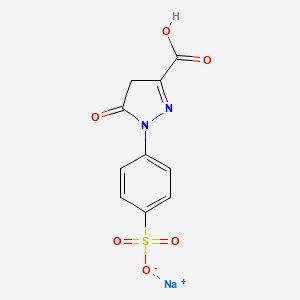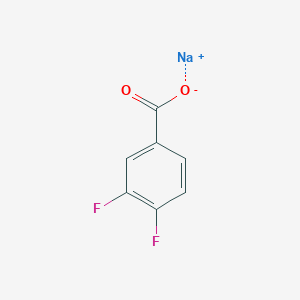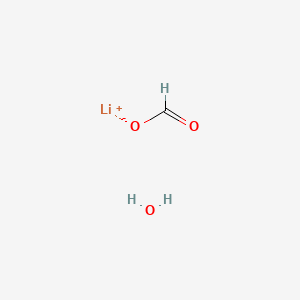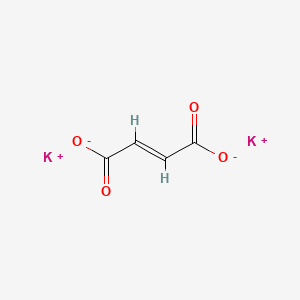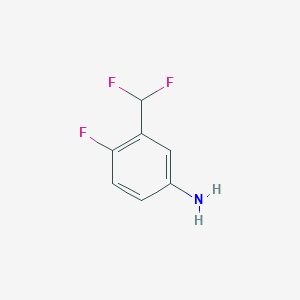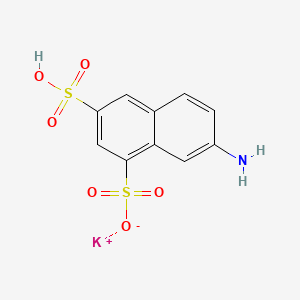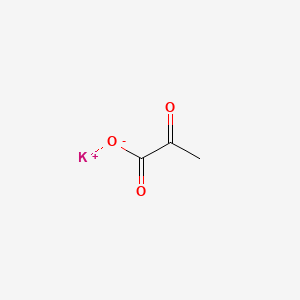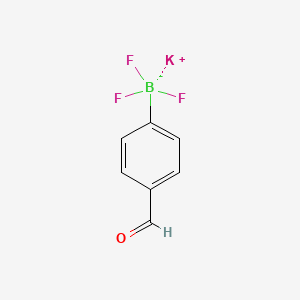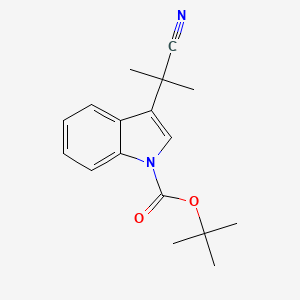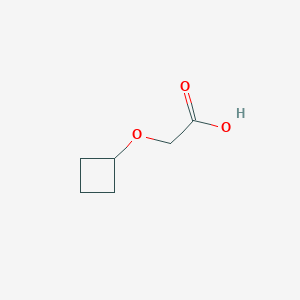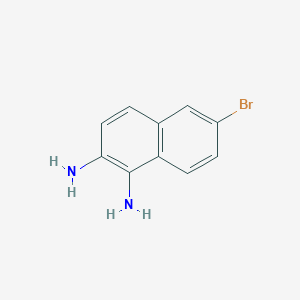
6-Bromonaphthalene-1,2-diamine
描述
6-Bromonaphthalene-1,2-diamine is an organic compound with the molecular formula C10H9BrN2 It is a derivative of naphthalene, where two amino groups are substituted at the 1 and 2 positions, and a bromine atom is substituted at the 6 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1,2-diamine typically involves the bromination of naphthalene followed by the introduction of amino groups. One common method involves the following steps:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 6-bromonaphthalene.
Amination: The brominated product is then subjected to amination using ammonia or an amine source under high temperature and pressure to introduce the amino groups at the 1 and 2 positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of naphthalene.
Catalytic Amination:
化学反应分析
Types of Reactions: 6-Bromonaphthalene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene-1,2-diamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or Grignard reagents.
Major Products:
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: The major product is naphthalene-1,2-diamine.
Substitution: Depending on the substituent, products can vary widely, including hydroxylated or alkylated derivatives.
科学研究应用
6-Bromonaphthalene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action of 6-Bromonaphthalene-1,2-diamine depends on its specific application:
Pharmacological Effects: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Probes: It can bind to specific biomolecules, allowing researchers to study their function and interactions.
相似化合物的比较
6-Bromonaphthalene-1,2-diamine can be compared with other naphthalene derivatives:
Naphthalene-1,2-diamine: Lacks the bromine atom, leading to different reactivity and applications.
6-Chloronaphthalene-1,2-diamine: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
1,2-Diaminonaphthalene: Without any halogen substitution, it has distinct chemical behavior and uses.
属性
IUPAC Name |
6-bromonaphthalene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONHEFSOWWNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622398 | |
| Record name | 6-Bromonaphthalene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241377-74-1 | |
| Record name | 6-Bromonaphthalene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
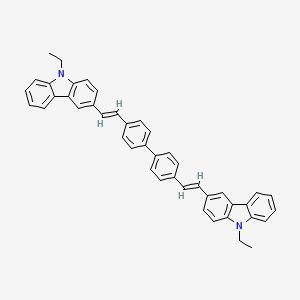
![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
